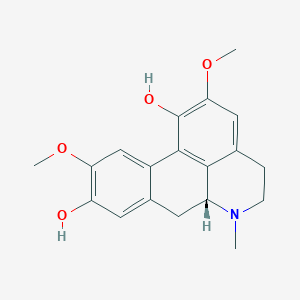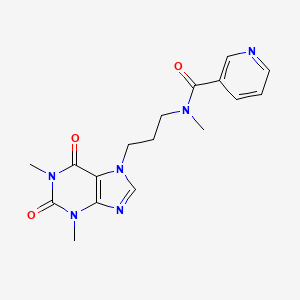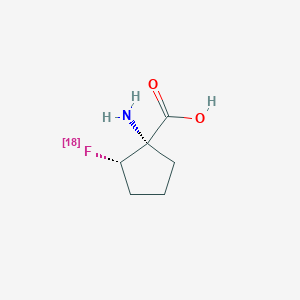
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound belonging to the dibenzodiazocine family. This compound is characterized by its unique structure, which includes two piperidinoacetamido groups and two phenyl groups attached to a dibenzo(b,f)(1,5)diazocine core. The compound’s structure allows for a variety of chemical modifications, making it a versatile molecule in scientific research and industrial applications.
準備方法
The synthesis of 2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine typically involves multiple steps, starting with the preparation of the dibenzo(b,f)(1,5)diazocine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The piperidinoacetamido groups are then introduced through acylation reactions, using reagents such as piperidine and acetic anhydride. The phenyl groups are added through Friedel-Crafts alkylation reactions, using benzene and a suitable catalyst like aluminum chloride.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include using high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
化学反応の分析
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The piperidinoacetamido groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
科学的研究の応用
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other macromolecules, altering their activity and function. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.
類似化合物との比較
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine can be compared to other similar compounds, such as:
5,12-Dihydrodibenzo(b,f)(1,4)diazocine-6,11-dione: This compound has a similar dibenzodiazocine core but lacks the piperidinoacetamido and phenyl groups. It is used as a scaffold for the design of bioactive molecules.
5,10-Dihydrobenzo(b)thieno(3,4-f)(1,4)diazocine-4,11-dione: This compound features a tricyclic structure with a thieno ring, offering different chemical properties and applications.
2-(2-Aminophenyl)isoindoline-1,3-dione: This compound is formed through the rearrangement of dibenzodiazocine derivatives and has applications in drug design and development.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which provide distinct chemical and biological properties.
特性
CAS番号 |
130189-73-0 |
|---|---|
分子式 |
C40H42N6O2 |
分子量 |
638.8 g/mol |
IUPAC名 |
N-[(6Z,12Z)-6,12-diphenyl-2-[(2-piperidin-1-ylacetyl)amino]benzo[c][1,5]benzodiazocin-8-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C40H42N6O2/c47-37(27-45-21-9-3-10-22-45)41-31-17-19-35-33(25-31)39(29-13-5-1-6-14-29)43-36-20-18-32(42-38(48)28-46-23-11-4-12-24-46)26-34(36)40(44-35)30-15-7-2-8-16-30/h1-2,5-8,13-20,25-26H,3-4,9-12,21-24,27-28H2,(H,41,47)(H,42,48)/b39-33-,40-34-,43-36?,43-39?,44-35?,44-40? |
InChIキー |
PQIMYWBIGWAWPQ-KLCUQMKPSA-N |
異性体SMILES |
C1CCN(CC1)CC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)CN6CCCCC6)\C7=CC=CC=C7 |
正規SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)CN6CCCCC6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















